molecular formula C19H11Br2N3O2S3 B3019840 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 325986-52-5

5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3019840
CAS No.: 325986-52-5
M. Wt: 569.3
InChI Key: ZXFBAYUSVXNBRR-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including thiophene and thiazole, which are known for their significant biological activities

Mechanism of Action

Target of Action

It is known that similar compounds with thiazole and sulfonamide groups have shown antibacterial activity . Therefore, it is plausible that this compound may also target bacterial cells or enzymes involved in bacterial metabolic pathways.

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes in the target’s function . This interaction could potentially inhibit the growth of bacteria, leading to its antibacterial activity .

Biochemical Pathways

Based on the known antibacterial activity of similar compounds , it can be inferred that this compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given the potential antibacterial activity of similar compounds , it can be inferred that the result of this compound’s action may include the inhibition of bacterial growth or the killing of bacteria.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Bromination: The thiophene rings are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at specific positions.

    Amidation: The carboxylic acid groups on the thiophene rings are converted to amides through reaction with appropriate amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene and thiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative, while oxidation might produce sulfoxides or sulfones.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and DNA.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)benzamide
  • 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of multiple bromine atoms and the combination of thiophene and thiazole rings. This structural complexity can lead to distinct electronic properties and biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-[4-[2-[(5-bromothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Br2N3O2S3/c20-15-7-5-13(28-15)17(25)22-11-3-1-10(2-4-11)12-9-27-19(23-12)24-18(26)14-6-8-16(21)29-14/h1-9H,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFBAYUSVXNBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Br2N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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